6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of the trifluoromethoxy group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . This method can be combined with the Petasis reaction to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer, anti-viral, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethoxy group, resulting in different pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
The presence of the trifluoromethoxy group in 6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline enhances its lipophilicity and metabolic stability, making it more effective as a pharmacological agent compared to its analogs .
Properties
Molecular Formula |
C20H22F3NO3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-[2-(trifluoromethoxy)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO3/c1-25-18-11-14-9-10-24-16(15(14)12-19(18)26-2)8-7-13-5-3-4-6-17(13)27-20(21,22)23/h3-6,11-12,16,24H,7-10H2,1-2H3 |
InChI Key |
ICQPGLHXKOZPLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3OC(F)(F)F)OC |
Origin of Product |
United States |
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